molecular formula C12H25NO4Si B11847824 N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine CAS No. 145213-64-5

N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine

Cat. No.: B11847824
CAS No.: 145213-64-5
M. Wt: 275.42 g/mol
InChI Key: DSPUKTOUIQEWCL-UHFFFAOYSA-N
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Description

2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The protected intermediate is then subjected to further reactions to introduce the acetamido and methylpropanoic acid functionalities.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid involves the reactivity of the tert-butyldimethylsilyl group, which can be selectively removed under mild acidic conditions to reveal reactive hydroxyl groups. This allows for further functionalization and modification of the compound. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyldimethylsilyloxy)acetic acid
  • 2-((tert-Butyldiphenylsilyl)oxy)acetaldehyde
  • 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde

Uniqueness

2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid is unique due to the presence of both the tert-butyldimethylsilyl protecting group and the acetamido functionality. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

145213-64-5

Molecular Formula

C12H25NO4Si

Molecular Weight

275.42 g/mol

IUPAC Name

2-[[2-[tert-butyl(dimethyl)silyl]oxyacetyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C12H25NO4Si/c1-11(2,3)18(6,7)17-8-9(14)13-12(4,5)10(15)16/h8H2,1-7H3,(H,13,14)(H,15,16)

InChI Key

DSPUKTOUIQEWCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)NC(C)(C)C(=O)O

Origin of Product

United States

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